N-Methyl-1-benzothiophene-5-sulfonamide
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Overview
Description
N-Methyl-1-benzothiophene-5-sulfonamide is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a sulfonamide group attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzothiophene with sulfonyl chlorides in the presence of a base, followed by methylation of the resulting sulfonamide . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production of N-Methyl-1-benzothiophene-5-sulfonamide may involve large-scale sulfonation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-benzothiophene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
N-Methyl-1-benzothiophene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-Methyl-1-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar electronic properties.
Benzofuran: An oxygen-containing analog of benzothiophene.
Indole: A nitrogen-containing heterocycle with structural similarities to benzothiophene
Uniqueness
N-Methyl-1-benzothiophene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a benzothiophene ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9NO2S2 |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
N-methyl-1-benzothiophene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-6,10H,1H3 |
InChI Key |
SCWOKPUKTKONTR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
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